An In-Depth Technical Guide to the Physical Properties of 1-Methyl Homopiperazine Salts
An In-Depth Technical Guide to the Physical Properties of 1-Methyl Homopiperazine Salts
Foreword: The Imperative of Salt Form Selection in Drug Development
In the landscape of modern drug development, the meticulous selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic success. The physical properties endowed by the salt form directly influence the API's solubility, stability, bioavailability, and manufacturability. 1-Methyl homopiperazine, a key heterocyclic building block in the synthesis of numerous pharmacologically active agents, is a prime candidate for salt formation to optimize its physicochemical characteristics. This guide provides a comprehensive framework for the characterization of 1-Methyl homopiperazine salts, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals. While extensive public data on specific 1-Methyl homopiperazine salts remains nascent, this document serves as a robust methodological blueprint for their in-depth evaluation.
1-Methyl Homopiperazine: The Parent Compound
Before delving into the properties of its salts, it is essential to understand the characteristics of the free base, 1-Methyl homopiperazine.
Chemical Structure:
Caption: Chemical structure of 1-Methyl homopiperazine.
Table 1: Physical Properties of 1-Methyl Homopiperazine (Free Base)
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂ | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Liquid | [1][2] |
| Boiling Point | 74-75 °C at 35 mmHg | [1][2] |
| Density | 0.918 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.477 | [1][2] |
The Rationale for Salt Formation
The conversion of a free base like 1-Methyl homopiperazine into a salt is a common and effective strategy in pharmaceutical development to enhance its properties. The primary motivations for salt formation include:
-
Improved Solubility and Dissolution Rate: Salts of weak bases often exhibit significantly higher aqueous solubility compared to the free base, which can lead to improved bioavailability.
-
Enhanced Stability: Certain salt forms can be more chemically and physically stable than the parent compound, leading to a longer shelf-life.[3]
-
Modified Hygroscopicity: Salt formation can alter the tendency of a compound to absorb atmospheric moisture, which is a critical factor for handling and formulation.[4][5]
-
Improved Crystallinity and Handling Properties: Salts often form well-defined crystalline structures that are easier to handle, purify, and formulate than the free base, which may be a liquid or an amorphous solid.
-
Intellectual Property: Novel salt forms of an existing API can be patentable, providing a competitive advantage.
A Methodological Guide to the Characterization of 1-Methyl Homopiperazine Salts
Given the limited publicly available data on the physical properties of specific 1-Methyl homopiperazine salts, this section provides a comprehensive guide with detailed experimental protocols for their characterization.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity and identity of a crystalline solid.[6] A sharp melting range is characteristic of a pure crystalline compound.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the salt sample is thoroughly dried and finely powdered.
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[7]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Heating (Optional): For an unknown sample, perform a rapid heating to determine an approximate melting range.[6]
-
Accurate Determination: For a precise measurement, start heating at a rate of approximately 10-15°C below the expected melting point.[7] Reduce the heating rate to 1-2°C per minute when the temperature is within 5°C of the expected melting point.[7][8]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). This range is the melting point of the salt.[9]
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Aqueous solubility is a critical parameter that influences the absorption and bioavailability of an orally administered drug.[10] The solubility of a salt is often pH-dependent.
Experimental Protocol: Equilibrium Shake-Flask Solubility
-
Medium Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8 to mimic the gastrointestinal tract).[11]
-
Sample Addition: Add an excess of the 1-Methyl homopiperazine salt to a known volume of each buffer in a sealed container.[12]
-
Equilibration: Agitate the samples at a constant temperature (typically 37°C for physiological relevance) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[11][12]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved salt in the supernatant/filtrate using a validated analytical method such as HPLC-UV.
-
pH Measurement: Measure the pH of the saturated solution at equilibrium.
-
Solid Phase Analysis: Analyze the remaining solid using techniques like XRPD to check for any phase transformations.[13]
Caption: Workflow for Equilibrium Solubility Determination.
pKa Determination
The pKa (acid dissociation constant) is a measure of the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.[14] This, in turn, affects its solubility, permeability, and receptor binding.[15]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of the 1-Methyl homopiperazine salt in water or a suitable co-solvent system at a known concentration.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the salt form, while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value can be determined from the inflection point of the titration curve or by analyzing the half-equivalence point. Specialized software is often used for accurate pKa determination from titration data.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[16] It is a critical parameter to assess as moisture uptake can affect the physical and chemical stability of the drug substance and product.[4][5]
Experimental Protocol: Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Place a small, accurately weighed amount of the salt in the DVS instrument.
-
Drying: Dry the sample under a stream of dry nitrogen to establish a baseline dry weight.
-
Sorption/Desorption Cycle: Subject the sample to a programmed cycle of increasing and then decreasing relative humidity (RH) at a constant temperature (e.g., 25°C). The instrument continuously measures the change in mass as a function of RH.
-
Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).[4]
Solid-State Characterization
The solid-state properties of a salt, including its crystal form (polymorphism) and thermal behavior, are critical for ensuring consistent performance and stability.
Key Techniques:
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline structure, allowing for the identification of different polymorphs and solvates.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[17][18] It is used to determine melting point, enthalpy of fusion, and to detect phase transitions.[19]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[20][21] It is used to determine the presence of water or other solvents in the crystal lattice and to assess thermal stability.[22][23]
Experimental Protocol: Combined DSC/TGA Analysis
-
Sample Preparation: Accurately weigh a small amount of the salt into a DSC/TGA pan.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: The instrument simultaneously records the heat flow (DSC) and the mass change (TGA).
-
Data Interpretation: Analyze the resulting thermograms to identify thermal events such as desolvation (weight loss in TGA), melting (endotherm in DSC), and decomposition (weight loss in TGA, often accompanied by complex thermal events in DSC).
Data Summary for 1-Methyl Homopiperazine Salts
The following table provides a template for summarizing the key physical properties of different 1-Methyl homopiperazine salts. This structured format facilitates direct comparison and aids in the selection of the optimal salt form for development.
Table 2: Template for Physical Properties of 1-Methyl Homopiperazine Salts
| Property | Salt Form 1 (e.g., HCl) | Salt Form 2 (e.g., Maleate) | Salt Form 3 (e.g., Citrate) |
| Stoichiometry | |||
| Melting Point (°C) | |||
| Aqueous Solubility (mg/mL) | |||
| pH 1.2 | |||
| pH 4.5 | |||
| pH 6.8 | |||
| pKa | |||
| Hygroscopicity (% weight gain at 80% RH) | |||
| Solid Form (XRPD) | |||
| Thermal Behavior (DSC/TGA) |
Conclusion: A Path Forward for Development
The successful development of a drug product hinges on a thorough understanding of the physical properties of the API in its chosen form. For 1-Methyl homopiperazine, salt formation presents a significant opportunity to optimize its characteristics for therapeutic use. While specific data for its salts may not be widely published, the experimental methodologies outlined in this guide provide a clear and robust pathway for their comprehensive characterization. By systematically evaluating the melting point, solubility, pKa, hygroscopicity, and solid-state properties, researchers can make informed decisions in selecting the most promising 1-Methyl homopiperazine salt to advance through the development pipeline, ultimately contributing to the creation of safe, effective, and stable medicines.
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